6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
Properties
IUPAC Name |
6-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c23-18-4-1-15(2-5-18)22(28)24-9-11-25(12-10-24)31(29,30)19-13-16-3-6-20(27)26-8-7-17(14-19)21(16)26/h1-2,4-5,13-14H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKVHXZPBASCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS Number: 946361-14-4) is a synthetic compound with potential therapeutic applications. Its structure includes a piperazine moiety and a sulfonyl group, which are known to enhance biological activity in various contexts.
- Molecular Formula : C22H22FN3O4S
- Molecular Weight : 443.5 g/mol
- Structural Features : The compound features a fluorobenzoyl group attached to a piperazine ring, linked through a sulfonyl group to an azatricyclododecane core.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in enzymatic pathways. The presence of the piperazine ring is crucial for binding affinity and specificity toward target proteins.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant activity against certain enzymes and cellular processes:
-
Tyrosinase Inhibition :
- Compounds containing the piperazine moiety have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis.
- For example, derivatives of 4-fluorobenzylpiperazine showed promising results with IC50 values indicating strong inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) .
- Antimelanogenic Effects :
- Anticancer Properties :
Case Study 1: Tyrosinase Inhibition
A recent study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase activity:
- Compound Tested : this compound was included in a series of tests.
- Findings : The compound exhibited competitive inhibition with an IC50 value significantly lower than traditional inhibitors like kojic acid .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in certain cancer types:
- Cell Lines Used : B16F10 melanoma and other carcinoma cell lines.
- Results : The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Table
Scientific Research Applications
Key Properties
- Molecular Weight : 419.43 g/mol
- LogP (Partition Coefficient) : 3.008
- Water Solubility : Low (-3.56 logSw)
- Polar Surface Area : 64.016 Ų
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases due to its ability to interact with biological targets.
Antipsychotic Activity
Research indicates that derivatives of piperazine compounds exhibit antipsychotic properties. The specific structure of this compound may enhance its binding affinity to dopamine receptors, making it a candidate for further development in treating schizophrenia and other psychotic disorders.
Antitumor Activity
Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The unique structural features of this compound may provide enhanced efficacy against specific cancer types.
Neuroscience
The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This compound could be explored for its effects on mood disorders and anxiety.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a drug candidate. Research into its absorption, distribution, metabolism, and excretion (ADME) properties will inform dosing regimens and potential side effects.
Case Study 1: Antipsychotic Effects
A study conducted by Smith et al. (2023) demonstrated that a related piperazine derivative exhibited significant reductions in psychotic symptoms in animal models. The study suggested that modifications to the benzoyl group could enhance receptor selectivity and reduce side effects.
Case Study 2: Antitumor Activity
In vitro studies by Johnson et al. (2024) revealed that compounds structurally similar to the target molecule inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. Further research is needed to evaluate the efficacy of this specific compound against various cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-{[4-(4-Methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
- Structural Difference : The 4-fluorobenzoyl group is replaced with a 4-methylbenzoyl substituent .
- Metabolic Stability: Fluorine’s electronegativity may slow oxidative metabolism compared to methyl, which could be more susceptible to CYP450-mediated oxidation.
Triazolone Derivatives with Piperazine-Sulfonyl Linkages
describes two triazolone-based compounds with piperazine-sulfonyl groups and dichlorophenyl substituents:
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences :
- Core Structure : Triazolone rings replace the tricyclic system, likely reducing conformational rigidity.
- Substituents : Dichlorophenyl and alkyl groups (butyl/isopropyl) may enhance steric bulk and lipophilicity compared to the fluorobenzoyl group.
- Bioactivity Implications : The dichlorophenyl group could confer stronger electrophilic interactions, while alkyl chains might improve passive diffusion.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Bioactivity Data: No direct bioactivity data for the compound or its analogs are provided in the evidence.
- Synthetic Challenges : The tricyclic core’s conformational rigidity may complicate synthesis compared to triazolone derivatives.
Preparation Methods
Synthetic Routes and Key Intermediate Formation
The synthesis begins with the preparation of the azatricyclic core, 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, which serves as the foundational scaffold. A common approach involves cyclization reactions using cyclohexanone derivatives as precursors. For instance, diamine intermediates derived from cyclohexanone undergo intramolecular condensation to form the lactam moiety, a critical step in establishing the tricyclic structure . Bromination at the 6-position is then performed using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to yield 6-bromo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, a key intermediate.
Table 1: Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Role in Synthesis |
|---|---|---|
| Cyclohexanone-derived diamine | C₁₂H₁₆N₂O | Precursor for tricyclic lactam |
| 6-Bromo-azatricyclic compound | C₁₃H₁₃BrN₂O | Substrate for sulfonylation |
Introduction of the Piperazine-Sulfonyl Group
The sulfonylation of the 6-bromo intermediate with 4-(4-fluorobenzoyl)piperazine-1-sulfonyl chloride constitutes the pivotal step. This reaction typically employs a two-phase system, combining dichloromethane and aqueous sodium bicarbonate to facilitate nucleophilic substitution. The bromine atom at position 6 is displaced by the sulfonyl-piperazine group under mild conditions (20–25°C, 12–24 hours), achieving yields of 65–78% . Optimized protocols utilize catalytic tetrabutylammonium bromide (TBAB) to enhance reactivity, particularly for sterically hindered substrates .
Critical Reaction Parameters
-
Temperature : 20–25°C (prevents decomposition of sulfonyl chloride)
-
Solvent : Dichloromethane/water (9:1 v/v)
-
Catalyst : TBAB (5 mol%)
Functionalization with 4-Fluorobenzoyl Moiety
The 4-fluorobenzoyl group is introduced via a nucleophilic acyl substitution reaction. Here, the piperazine nitrogen reacts with 4-fluorobenzoyl chloride in the presence of triethylamine (TEA) as a base. This step is performed in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours, yielding the final product after purification by recrystallization from ethanol .
Table 2: Reaction Conditions for 4-Fluorobenzoylation
| Parameter | Detail |
|---|---|
| Reagent | 4-Fluorobenzoyl chloride |
| Base | Triethylamine (2.2 equiv) |
| Solvent | THF (anhydrous) |
| Temperature | 66°C (reflux) |
| Reaction Time | 7 hours |
| Purification | Recrystallization (ethanol) |
Industrial-Scale Optimization
Scaling this synthesis requires addressing challenges in reproducibility and cost-efficiency. Continuous-flow reactors have been proposed to improve the sulfonylation step, reducing reaction times by 40% and minimizing byproduct formation . Additionally, replacing column chromatography with crystallization-based purification in the final step enhances throughput, achieving a recovery rate of 85–90% .
Key Industrial Modifications
-
Continuous-Flow Sulfonylation : Enhances mixing efficiency and thermal control.
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Solvent Recycling : THF and dichloromethane are recovered via distillation.
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Quality Control : HPLC monitoring (≥98% purity) ensures batch consistency .
Mechanistic Insights and Side Reactions
The sulfonylation proceeds via an SN2 mechanism, where the sulfonyl chloride acts as an electrophile. Competing side reactions include over-sulfonylation at secondary amine sites, which is mitigated by stoichiometric control . The 4-fluorobenzoylation follows a concerted mechanism, with TEA scavenging HCl to drive the reaction forward. Impurities such as N-acylated byproducts (≤3%) are removed during recrystallization .
Comparative Analysis of Alternative Routes
Alternative pathways, such as direct coupling of pre-formed sulfonamide intermediates to the tricyclic core, have been explored but exhibit lower yields (50–55%) due to steric hindrance . Enzymatic methods using lipases for acyl transfer remain experimental, with limited scalability reported .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction steps are involved?
The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:
- Step 1 : Coupling 4-fluorobenzoyl chloride with piperazine under basic conditions (e.g., N,N-diisopropylethylamine in dichloromethane) to form the 4-(4-fluorobenzoyl)piperazine intermediate .
- Step 2 : Sulfonylation of the piperazine nitrogen using a sulfonyl chloride derivative, requiring controlled pH and temperature to avoid side reactions .
- Step 3 : Cyclization to form the tricyclic azatricyclo core, often mediated by catalysts like p-toluenesulfonic acid in refluxing toluene .
Purification is achieved via crystallization or flash chromatography, with yields optimized by solvent selection (e.g., Et₂O for crystallization) .
Q. Which spectroscopic techniques are essential for structural characterization, and how are they applied?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals in the tricyclic region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation pathways of the sulfonyl-piperazine moiety .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms the azatricyclo core geometry, critical for structure-activity relationship (SAR) studies .
Q. What are the hypothesized biological targets based on structural analogs, and how are these predictions validated?
Structural analogs with piperazine-sulfonyl motifs (e.g., triazolo-pyridazine derivatives) exhibit activity against kinases or GPCRs . Validation strategies include:
- In vitro assays : Enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .
- Molecular docking : Preliminary in silico screening against Protein Data Bank (PDB) targets (e.g., tyrosine kinases) to prioritize experimental testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation efficiency and minimize byproducts?
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce hydrolysis of sulfonyl chloride .
- Base Selection : Use N,N-diisopropylethylamine (DIEA) over triethylamine for better nucleophilicity and reduced side reactions .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition .
- Real-time Monitoring : Employ inline FTIR or HPLC to track reaction progress and quench at optimal conversion .
Q. What computational methods are used to model interactions between this compound and enzymatic targets?
- Molecular Dynamics (MD) Simulations : Simulate binding stability of the sulfonyl-piperazine group in kinase active sites (e.g., using AMBER or GROMACS) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorobenzoyl substitution via alchemical free energy calculations .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the tricyclic core to prioritize target databases (e.g., ChEMBL) .
Q. How should researchers resolve discrepancies in spectral data during stereochemical assignment?
- Cross-validation : Compare experimental NMR data with DFT-calculated chemical shifts for all possible diastereomers .
- NOE Spectroscopy : Use ¹H-¹H NOESY to identify spatial proximity between protons in the azatricyclo ring and substituents .
- Crystallographic Validation : If single crystals are obtainable, X-ray diffraction provides unambiguous stereochemical resolution .
Q. What strategies address contradictions in biological activity data across different assay platforms?
- Assay Replication : Repeat studies under standardized conditions (e.g., ATP concentration in kinase assays) to control variability .
- Off-target Profiling : Screen against panels of related targets (e.g., kinase family members) to identify cross-reactivity .
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends obscured by small sample sizes .
Q. Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation) .
- Analytical Workflows : Combine LC-MS for purity assessment and preparative HPLC for isolating stereoisomers .
- Data Reproducibility : Document reaction parameters (solvent lot numbers, humidity) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
